Enantiomeric Purity vs. Racemate: Impact on CCR2 Antagonist Potency in the 3‑Aminopyrrolidine Series
In the 3‑aminopyrrolidine class, enantiomeric configuration at the pyrrolidine 3‑position is a critical determinant of human CCR2 antagonist potency. Shankaran et al. demonstrated that within a closely related series of 3‑aminopyrrolidine‑THP carboxamides, the (R)‑enantiomer exhibited a 5‑ to 10‑fold improvement in CCR2 binding affinity compared with the corresponding (S)‑enantiomer, with the most potent (R)‑congeners achieving IC₅₀ values in the low nanomolar range [1]. Although the exact IC₅₀ of the free base of (R)‑1286208‑96‑5 is not disclosed in that study, the scaffold‑level SAR unambiguously establishes that the (R)‑configuration is the eutomer for this chemotype [1].
| Evidence Dimension | CCR2 binding affinity (IC₅₀) – scaffold‑level enantiomer comparison |
|---|---|
| Target Compound Data | Not directly reported for (R)‑1286208‑96‑5 free base; class‑level SAR indicates (R)‑configuration is the eutomer. |
| Comparator Or Baseline | (S)‑enantiomer analogs in the same series showed 5‑ to 10‑fold weaker CCR2 binding. |
| Quantified Difference | ~5–10× potency advantage for (R)‑ over (S)‑enantiomer in closely related 3‑aminopyrrolidine‑THP carboxamides. |
| Conditions | Human CCR2 receptor binding assay; recombinant CHO or HEK293 cells expressing hCCR2. |
Why This Matters
Procurement of the (R)‑enantiomer rather than the racemate or (S)‑form is essential for programs targeting CCR2 or related chemokine receptors where stereochemistry directly governs target potency.
- [1] Shankaran, K. et al. (2010) 'Design, synthesis, and structure–activity relationship of novel CCR2 antagonists', Bioorganic & Medicinal Chemistry Letters, 20(7), pp. 2099–2102. doi: 10.1016/j.bmcl.2010.02.072. View Source
